N-(4-bromo-2-(1H-tetrazol-5-yl)-phenyl)-N′-(3′-trifluoromethylphenyl)urea (NS3623) is a synthetic compound classified as a human ether-a-go-go-related gene (hERG) channel opener. [] This classification stems from its ability to activate hERG1 potassium channels, which play a crucial role in the repolarization phase of the cardiac action potential. [, ]
NS3623 acts as a hERG channel opener by affecting the voltage-dependent release of the channel from inactivation. [] This mechanism leads to a rightward shift in the half-inactivation voltage and a slower onset of inactivation in the macroscopic hERG1 currents. []
Studies on mutated hERG1 channels reveal that mutations at certain residues (S620T and S631A) abolish the compound's ability to increase current. [] Conversely, the F656M mutation, known to reduce the channel's susceptibility to inhibition, enhances the effect of NS3623. [] These findings suggest a dual mode of action for NS3623, acting as both an activator and an inhibitor of hERG1 channels, depending on the channel's conformational state. []
The primary scientific application of NS3623 discussed in the literature is its potential as an antiarrhythmic agent. [, ] By activating hERG1 channels, NS3623 aims to augment the repolarizing current in cardiac myocytes, potentially stabilizing the diastolic interval and making the myocardium more resistant to arrhythmias. []
In guinea pig papillary muscle, NS3623 demonstrated the ability to shorten action potential durations, supporting its potential antiarrhythmic effect. []
CAS No.: 115-71-9
CAS No.: 18097-67-1
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2